molecular formula C24H19ClN4O B2519683 3-(2-Chloro-6,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380390-29-4

3-(2-Chloro-6,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No.: B2519683
CAS No.: 380390-29-4
M. Wt: 414.89
InChI Key: IDMICBTYSOIPKV-UHFFFAOYSA-N
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Description

3-(2-Chloro-6,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C24H19ClN4O and its molecular weight is 414.89. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Applications

  • Co-sensitization with Near-IR Absorbing Cyanine Dye to Improve Photoelectric Conversion : This study explores the use of carboxylated cyanine dyes for co-sensitization in dye-sensitized solar cells, aiming to improve photoelectric conversion efficiency. The research demonstrates that co-sensitization is a promising method for enhancing the photoelectrical properties of these solar cells, indicating potential applications of complex organic compounds in renewable energy technologies (Wu et al., 2009).

Chemical Synthesis and Properties

  • Novel Chalcones Derived from 2-Chloro-3-Formyl-6-Methylquinoline : This research focuses on synthesizing novel chalcone compounds and analyzing their structures, devoid of classical hydrogen bonds but featuring nonclassical C-H...O/N interactions. The study offers insights into molecular structures and intermolecular interactions, contributing to drug development research (Rizvi et al., 2008).

Photophysical Properties

  • Synthesis and Photophysical Properties of Novel Chloroquinoline Based Chalcone Derivatives Containing 1,2,3-Triazole Moiety : This paper presents the synthesis of novel chloroquinoline-based chalcones, characterizing their absorbance, fluorescence spectra, and quantum yield. It highlights the effects of various solvents on emission spectra and quantum yield, offering valuable data for the development of photophysical materials (Singh et al., 2015).

Medicinal Chemistry

  • Synthesis Biological Evaluation of Quinazoline-4-Thiones : This study explores the antimycobacterial, photosynthesis-inhibiting, and antialgal activity of synthesized quinazoline-4-thiones. It identifies compounds with significant antimycobacterial activity, contributing to the search for new therapeutic agents (Kubicová et al., 2003).

Analytical Chemistry

  • Thermodynamic Properties of Binary Mixtures of 1,3,4-Oxadiazole Derivative with Chloroform, N,N-Dimethyl Formamide : This research investigates the thermodynamic properties of mixtures containing an oxadiazole derivative, providing insights into solute-solvent and solute-solute interactions. The findings can enhance understanding of the structural effects on thermodynamic behavior (Godhani et al., 2017).

Properties

IUPAC Name

3-(2-chloro-6,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O/c1-12-5-14(3)20-16(7-12)9-17(22(25)27-20)10-18(11-26)23-28-21-15(4)6-13(2)8-19(21)24(30)29-23/h5-10H,1-4H3,(H,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMICBTYSOIPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C3=NC4=C(C=C(C=C4C(=O)N3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.